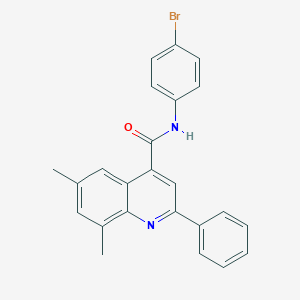
N-(Naphthalen-2-yl)-N-phenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Naphthalen-2-yl)-N-phenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound belonging to the class of oxadiazole derivatives
Preparation Methods
The synthesis of N-(Naphthalen-2-yl)-N-phenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves multiple steps. One common synthetic route starts with the reaction of 3-methylbenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with N-naphthalen-2-yl-N-phenylacetamide under appropriate conditions to yield the final product .
Chemical Reactions Analysis
N-(Naphthalen-2-yl)-N-phenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to yield corresponding thiols.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form various derivatives.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-(Naphthalen-2-yl)-N-phenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular membranes, altering their properties and affecting cell signaling pathways .
Comparison with Similar Compounds
Similar compounds to N-(Naphthalen-2-yl)-N-phenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide include other oxadiazole derivatives, such as:
- 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-2-yl-N-phenylacetamide
- 2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-2-yl-N-phenylacetamide
These compounds share similar structural features but differ in the position and nature of substituents on the phenyl ring. The unique combination of substituents in this compound contributes to its distinct biological and chemical properties .
Properties
CAS No. |
337490-39-8 |
|---|---|
Molecular Formula |
C27H21N3O2S |
Molecular Weight |
451.5g/mol |
IUPAC Name |
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-2-yl-N-phenylacetamide |
InChI |
InChI=1S/C27H21N3O2S/c1-19-8-7-11-22(16-19)26-28-29-27(32-26)33-18-25(31)30(23-12-3-2-4-13-23)24-15-14-20-9-5-6-10-21(20)17-24/h2-17H,18H2,1H3 |
InChI Key |
IBRQQYXTJAVBAU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B418315.png)
![2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B418316.png)
![2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B418317.png)
![3-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-N-(3,5-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418318.png)
![2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B418319.png)
![2-[(2-Chlorobenzyl)sulfanyl]-6-(4-ethoxyphenyl)-4-phenylnicotinonitrile](/img/structure/B418321.png)

![2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B418323.png)

![Ethyl 2-[({[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B418327.png)

![N-(3-chlorophenyl)-2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B418330.png)
![3-amino-N-(2,4-dimethylphenyl)-6-(4-ethoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418332.png)
